molecular formula C10H18N4O2S B3200678 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1019006-22-4

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B3200678
CAS No.: 1019006-22-4
M. Wt: 258.34 g/mol
InChI Key: KBUNKQSIZUJYDW-UHFFFAOYSA-N
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Description

Evolution of Pyrazole-Based Therapeutics

Pyrazole derivatives first gained prominence in the 1960s with the discovery of antipyrine’s analgesic properties. The 1990s saw systematic exploration of pyrazole-4-sulfonamides, particularly for their enzyme inhibition capabilities. A 2023 study demonstrated that 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit antiproliferative activity against U937 lymphoma cells through non-cytotoxic mechanisms, with IC~50~ values ranging from 12.4–58.7 μM. This work established structure-activity relationships (SAR) critical for subsequent hybrid designs:

Pyrazole Substituent Sulfonamide Linker Biological Activity (IC~50~)
3,5-Dimethyl Phenethyl 12.4 μM
1,3,5-Trimethyl Phenethyl 58.7 μM

Table 1: Impact of pyrazole methylation on antiproliferative activity.

The introduction of sulfonamide groups at the pyrazole 4-position enhanced water solubility while maintaining membrane permeability – a key challenge in CNS drug development.

Sulfonamide Contributions to Molecular Recognition

Sulfonamide’s dual hydrogen bond donor/acceptor capacity enables precise interactions with enzyme active sites. In carbonic anhydrase IX (CA IX) inhibitors, pyrazole-sulfonamide hybrids demonstrated nanomolar affinity through simultaneous coordination of the sulfonamide group to zinc ions and π-π stacking of the pyrazole ring with hydrophobic residues. This dual-targeting capability inspired the incorporation of sulfonamide linkers in 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine to potentially enhance target selectivity.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-8-10(7-13(2)12-8)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNKQSIZUJYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The piperidine ring can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine with its closest analogs, focusing on substituent variations on the pyrazole ring and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Variation
This compound (Target) C10H18N4O2S 258.34 1019006-22-4 95% 1,3-Dimethylpyrazole
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine C10H18N4O2S 258.34 1019006-27-9 95% Ethyl substituent at pyrazole N1
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine C11H20N4O2S 272.37 1006440-66-9 95% Ethyl (N1) + methyl (C3) on pyrazole
1-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine C10H18N4O2S 258.34 1018996-02-5 95% Methyl groups at pyrazole N1 and C5
1-((Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine C11H20N4O2S 272.37 1018996-06-9 95% Trimethyl substitution on pyrazole
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine dihydrochloride C9H16Cl2N4O2S 327.27 Not provided 95% Pyrazole replaced by imidazole

Key Observations:

Substituent Effects on Molecular Weight :

  • Ethyl or additional methyl groups increase molecular weight (e.g., 272.37 g/mol for ethyl+methyl or trimethyl analogs vs. 258.34 g/mol for dimethyl derivatives) .
  • Replacement of pyrazole with imidazole (as in the dihydrochloride derivative) introduces chlorine atoms, significantly altering molecular weight and solubility .

Positional Isomerism :

  • The 1,3-dimethylpyrazole (target compound) vs. 1,5-dimethylpyrazole (CAS 1018996-02-5) highlights the impact of substituent placement on steric and electronic properties .

Biological Relevance: While direct activity data for the target compound is absent, analogs like RB-005 (a piperidin-4-amine derivative with a 4-octylphenethyl group) demonstrate selective SphK1 inhibition (IC50 = 3.6 µM), suggesting the piperidin-4-amine moiety may play a role in kinase targeting .

Biological Activity

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications in drug development, supported by research findings and data tables.

Compound Overview

  • IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
  • Molecular Formula : C10H18N4O2S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 1019006-22-4

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine. The reaction is performed under controlled conditions with a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess good inhibitory activity against various pathogens, including bacteria and fungi. In particular, compounds similar to this compound have demonstrated effective inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 0.22 to 0.25 μg/mL .

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor potential. They have been studied for their ability to inhibit key oncogenic pathways, such as BRAF(V600E), which is crucial in various cancers. The structure of this compound suggests it may serve as a scaffold for developing novel anticancer agents targeting these pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound 7bAntibacterial0.22 - 0.25
Compound X1AntitumorNot specified
Pyrazole DerivativeAntifungalModerate to Excellent

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that some derivatives exhibited potent antibacterial activity, making them suitable candidates for further development as antimicrobial agents .

Case Study 2: Antitumor Potential
Another investigation focused on the antitumor properties of pyrazole-based compounds. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines through modulation of key signaling pathways .

Q & A

Q. What are the standard synthetic routes for 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the pyrazole moiety followed by coupling with a piperidine derivative. Key steps include:

  • Sulfonylation : Reacting 1,3-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride under anhydrous conditions .
  • Coupling : Introducing the piperidin-4-amine group via nucleophilic substitution or amide bond formation.
    Optimization factors :
  • Temperature : Maintained between 0–25°C to prevent side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

Technique Purpose Key Data
1H/13C NMR Confirm molecular structureChemical shifts (δ ppm) for pyrazole protons (6.5–7.5 ppm) and sulfonyl groups (3.1–3.5 ppm)
Mass Spectrometry (MS) Verify molecular weightMolecular ion peak (e.g., [M+H]+ at m/z 285)
HPLC Assess purityRetention time consistency and absence of secondary peaks

Advanced Research Questions

Q. How can computational modeling predict bioactivity based on the compound’s 3D conformation?

Molecular dynamics (MD) simulations and docking studies are used to:

  • Map binding pockets : Analyze interactions with targets like kinases or GPCRs.
  • Optimize substituents : Methyl groups on the pyrazole ring enhance steric hindrance, affecting binding affinity .
    Example workflow :

Generate 3D conformers using software like Schrödinger Maestro.

Dock into target proteins (e.g., COX-2 or serotonin receptors).

Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. How to design interaction studies with biological targets?

Stepwise methodology :

  • Target selection : Prioritize proteins with structural homology to known pyrazole-binding enzymes .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (KD).
  • Functional assays : Test inhibition of enzymatic activity (e.g., kinase assays) or receptor modulation (cAMP/GTPγS binding) .
    Data interpretation : Compare results with structurally similar compounds (e.g., 1,3-diphenylpyrazole derivatives) to identify SAR trends .

Q. How to resolve spectral data discrepancies during characterization?

Common issues and solutions:

  • Split NMR peaks : Caused by rotamers or impurities. Mitigate by heating the sample (60°C) to average conformations or repurifying via preparative HPLC .
  • Unexpected MS fragments : Trace metal adducts (e.g., Na+/K+) can distort results. Use chelating agents (EDTA) in mobile phases .
  • Contradictory elemental analysis : Recalculate stoichiometry or verify combustion conditions (e.g., oxygen flow rate) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

Case example : Discrepancies in IC50 values for kinase inhibition.

  • Possible causes :
    • Assay variability (e.g., ATP concentration differences).
    • Compound stability (degradation in DMSO stock solutions).
  • Resolution :
    • Standardize assay protocols (e.g., Eurofins KinaseProfiler panel).
    • Validate compound integrity via LC-MS before each experiment .

Comparative Structural Analysis

Q. How does sulfonyl group positioning affect reactivity compared to carbonyl analogs?

Group Electronic Effects Biological Impact
Sulfonyl (SO2)Strong electron-withdrawingEnhances metabolic stability but reduces membrane permeability
Carbonyl (CO)Moderate electron-withdrawingIncreases hydrogen-bonding potential with targets
Experimental validation : Replace sulfonyl with carbonyl in derivatives and compare pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

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